molecular formula C17H26ClNO2 B14441518 1-Isoamyl-4-piperidyl benzoate hydrochloride CAS No. 78219-60-0

1-Isoamyl-4-piperidyl benzoate hydrochloride

Cat. No.: B14441518
CAS No.: 78219-60-0
M. Wt: 311.8 g/mol
InChI Key: LFAZWNHTBSXWJW-UHFFFAOYSA-N
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Description

1-Isoamyl-4-piperidyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an isoamyl group attached to the piperidine ring, which is further esterified with benzoic acid and converted to its hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isoamyl-4-piperidyl benzoate hydrochloride typically involves the esterification of 1-isoamyl-4-piperidinol with benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isoamyl-4-piperidyl benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Isoamyl-4-piperidyl benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Isoamyl-4-piperidyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-piperidyl benzoate hydrochloride
  • 1-Benzyl-4-piperidyl benzoate hydrochloride
  • 1-Ethyl-4-piperidyl benzoate hydrochloride

Uniqueness

1-Isoamyl-4-piperidyl benzoate hydrochloride is unique due to the presence of the isoamyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications.

Properties

CAS No.

78219-60-0

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

[1-(3-methylbutyl)piperidin-4-yl] benzoate;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-14(2)8-11-18-12-9-16(10-13-18)20-17(19)15-6-4-3-5-7-15;/h3-7,14,16H,8-13H2,1-2H3;1H

InChI Key

LFAZWNHTBSXWJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCC(CC1)OC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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